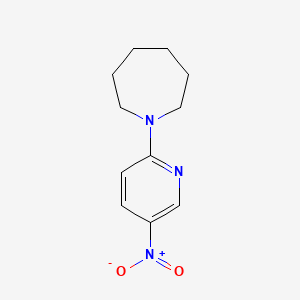![molecular formula C24H30N2O2S B4942534 1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4942534.png)
1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as MPDPV and is a member of the cathinone family of drugs. MPDPV has been studied extensively for its potential use in treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of MPDPV is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
MPDPV has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain organs and tissues. Additionally, MPDPV has been shown to increase the release of certain hormones, such as cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPDPV in lab experiments is its ability to selectively target dopamine and norepinephrine reuptake. This makes it a useful tool for studying the mechanisms of action of other drugs that act on these neurotransmitters. However, one limitation of using MPDPV in lab experiments is its potential for abuse and addiction. Researchers must take precautions to ensure that the compound is used safely and responsibly.
Zukünftige Richtungen
There are a number of future directions for research on MPDPV. One area of interest is its potential use in treating addiction and other psychiatric disorders. Additionally, researchers are interested in studying the long-term effects of MPDPV use and its potential for abuse and addiction. Finally, there is interest in developing new compounds that are similar to MPDPV but have improved safety profiles and fewer side effects.
Synthesemethoden
The synthesis method for MPDPV involves the reaction of 4-methylthiobenzaldehyde with 3-(1-pyrrolidinyl)phenol to form the intermediate compound 1-(4-methylthiobenzyl)-4-(3-hydroxyphenyl)piperidine. This intermediate is then reacted with phosgene to form the final product, 1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine.
Wissenschaftliche Forschungsanwendungen
MPDPV has been studied for its potential use in treating various medical conditions, including depression, anxiety, and addiction. It has also been studied for its potential use in enhancing cognitive function and memory. Additionally, MPDPV has been used as a research tool to study the mechanisms of action of other drugs.
Eigenschaften
IUPAC Name |
[3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2S/c1-29-23-9-7-19(8-10-23)18-25-15-11-21(12-16-25)28-22-6-4-5-20(17-22)24(27)26-13-2-3-14-26/h4-10,17,21H,2-3,11-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAWXPRXFLMIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4942458.png)

![methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4942465.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)




![N-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4942526.png)

![N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4942542.png)
![3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4942545.png)